1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is a member of the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities. This compound consists of a quinazolinone moiety substituted with a cyclohexyl group at the nitrogen position and a phenyl group at the carbon position. Quinazolinones have garnered attention in medicinal chemistry due to their potential as therapeutic agents, particularly in treating neurological disorders, cancer, and microbial infections.
The compound can be classified under quinazolinones, which are bicyclic structures containing a benzene ring fused to a pyrimidine ring. It is synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis approaches. The classification of 1-cyclohexyl-4-phenylquinazolin-2(1H)-one falls within the realm of pharmaceutical chemistry, where it is studied for its pharmacological properties.
The synthesis of 1-cyclohexyl-4-phenylquinazolin-2(1H)-one can be achieved through several methodologies:
1-Cyclohexyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions:
These reactions are typically facilitated by acidic or basic conditions, depending on the nature of the reactants involved.
The mechanism of action for compounds like 1-cyclohexyl-4-phenylquinazolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
The precise mechanism often requires further investigation through molecular docking studies and in vitro assays to elucidate target interactions.
1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is typically characterized by:
The chemical properties include solubility in organic solvents like ethanol and dimethyl sulfoxide, while exhibiting limited solubility in water due to its hydrophobic cyclohexyl group.
1-Cyclohexyl-4-phenylquinazolin-2(1H)-one has several potential applications in scientific research:
The synthesis of quinazolinones has transitioned from harsh, inefficient methods to sophisticated green protocols. Early 20th-century approaches like the Niementowski reaction required anthranilic acid and formamide under prolonged heating (120°C, >12 hr), yielding only 40-60% of target compounds while generating stoichiometric waste [3] [9]. The development of ortho-halobenzamide intermediates in the 1990s marked a significant advancement, enabling nucleophilic displacement at C2 but still necessitating toxic solvents like DMF and copper catalysts [7].
A paradigm shift occurred with metal-free methodologies, exemplified by Cs₂CO₃-promoted SNAr reactions. This system facilitates cyclization between ortho-fluorobenzamides and amides in DMSO at 135°C (24 hr), achieving 72-85% yields for 2,3-disubstituted quinazolinones without transition metals [7]. Contemporary four-component assemblies further revolutionized efficiency, constructing quinazoline cores directly from anilines, aldehydes, and ammonium iodide via tandem condensation/cyclization sequences (Table 1) [6].
Table 1: Evolution of Quinazolinone Synthesis Efficiency
| Era | Key Methodology | Conditions | Yield Range | Key Limitations |
|---|---|---|---|---|
| Pre-1980s | Niementowski condensation | Formamide, 120°C, 12-24 hr | 40-60% | Low yields, high energy input |
| 1990s-2000s | Copper-catalyzed halogen displacement | Cu catalysts, DMF, 100-130°C | 55-75% | Metal contamination, toxic solvents |
| 2010s-present | Metal-free multicomponent reactions | NH₄I, solvent-free, 80-100°C | 75-92% | Limited substrate scope |
Rational modification of the quinazolin-2(1H)-one scaffold focuses on strategic substitutions to enhance target binding and pharmacokinetics. The C2 position exhibits exceptional versatility, accommodating aryl, alkyl, and amino groups that modulate electronic properties and π-π stacking interactions. Computational studies reveal that 4-phenyl substitution at C4 enhances planarity, promoting intercalation with biomolecular targets [9].
Regioselective N-alkylation at N1 represents a critical design strategy for optimizing metabolic stability. Cyclohexyl introduction at N1, as in 1-cyclohexyl-4-phenylquinazolin-2(1H)-one, significantly increases lipophilicity (cLogP +1.8 vs. unsubstituted) while reducing oxidative metabolism due to the sterically hindered tertiary carbon system [2]. Structure-Activity Relationship (SAR) studies demonstrate that C2-amination with cyclic amines (e.g., piperidine, pyrrolidine) enhances water solubility via salt formation while maintaining cellular permeability (Table 2) [2] [9].
Table 2: Structure-Activity Relationship of Quinazolinone Modifications
| Position | Substituent Type | Key Property Influenced | Optimal Groups | Biological Impact |
|---|---|---|---|---|
| N1 | Alkyl/cycloalkyl | Lipophilicity, metabolic stability | Cyclohexyl, isopropyl | ↑ t₁/₂, ↑ membrane permeation |
| C2 | Amino, aryl, heteroaryl | Electronic profile, H-bonding | Piperidinyl, morpholinyl, p-OMe-Ph | ↑ Solubility, ↑ target affinity |
| C4 | Aryl, heteroaryl | Planarity, π-stacking capacity | Phenyl, pyridyl, furanyl | ↑ DNA/protein interaction |
Multicomponent reactions (MCRs) provide atom-economical access to 4-phenylquinazolinone derivatives. A landmark four-component system combines simple anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions (Scheme 1). This cascade initiates with aldehyde-amine condensation to form an imine intermediate, followed by ortho-C–H functionalization and cyclization with a second aldehyde molecule. Ammonium iodide serves as both nitrogen source and mild oxidant, enabling 75-92% yields within 4-8 hours at 80-100°C [6].
Scheme 1: Four-Component Quinazoline AssemblyAniline + 2 R-CHO + NH₄I → 4-Arylquinazoline
Microwave-assisted three-component variants dramatically accelerate synthesis, achieving full conversion in 10-20 minutes through controlled dielectric heating. These systems typically employ anthranilic acid derivatives, aldehydes, and ammonium acetate in ethanol/water mixtures, generating 2,3-disubstituted quinazolinones with excellent regioselectivity [3]. The reaction tolerates electron-donating (-OMe, -Me) and electron-withdrawing (-Cl, -NO₂) substituents, though sterically hindered ortho-substituted benzaldehydes show reduced yields (<65%) [6] [10].
Table 3: Multicomponent Reaction Systems for Quinazolinones
| Component System | Catalyst/Solvent | Temperature/Time | Yield Range | Key Advantages |
|---|---|---|---|---|
| 4-Component (aniline/2×RCHO/NH₄I) | None, solvent-free | 80-100°C, 4-8 hr | 75-92% | Metal-free, broad substrate scope |
| 3-Component (anthranilamide/RCHO/NH₄OAc) | MW, ethanol-water | 100°C, 10-20 min | 80-95% | Rapid, high regioselectivity |
| 3-Component (isatoic anhydride/amine/RCHO) | Fe₃O₄ nanocomposite, H₂O | 70°C, 1-2 hr | 85-93% | Aqueous medium, recyclable catalyst |
Scaffold hopping from chromen-4-one to quinazolin-4-one preserves key pharmacophoric features while improving synthetic tractability and target affinity. Both scaffolds share a fused bicyclic system with hydrogen bond acceptors at analogous positions (C4=O in chromenones vs. C2=O/N3 in quinazolinones). The oxygen-to-nitrogen substitution at position 1 enhances nitrogen-mediated hydrogen bonding with biological targets, increasing binding affinity by 2-3 orders of magnitude [2] [9].
Retrosynthetic analysis reveals convergent pathways for both systems. While chromen-4-ones typically derive from Baker-Venkataraman rearrangements requiring cryogenic conditions (-78°C), quinazolin-4-ones form via ambient-temperature cyclocondensations. The 1-cyclohexyl-4-phenyl variant specifically benefits from N-alkylation before ring closure, preventing O-alkylation byproducts. Computational modeling confirms that the quinazolinone core adopts a near-planar conformation (dihedral <5°) that optimizes π-stacking with aromatic residues in enzyme binding pockets [6] [9].
Sustainable catalysis has transformed quinazolinone synthesis, with magnetically retrievable nanocatalysts leading this revolution. The graphene oxide-supported copper nanocomposite (GO@Fe₃O₄@ligand@Cu(II)) exemplifies this advancement, enabling solvent-free quinazoline formation at 90°C with 87-94% yields. The catalyst's superparamagnetic properties (saturation magnetization: 43 emu/g) permit rapid separation (<30 seconds) under external magnetic fields and 5 recycles with <5% activity loss [10].
Cs₂CO₃-mediated SNAr reactions in DMSO eliminate toxic copper catalysts while maintaining efficiency. This system exploits DMSO's dual role as solvent and mild oxidant, facilitating cyclization at 135°C with 72-85% isolated yields. Life-cycle assessment confirms 40% reduction in E-factor (waste/product ratio) compared to copper-catalyzed methods [7]. Additional sustainable approaches include:
Table 4: Comparative Analysis of Green Catalytic Systems
| Catalyst System | Reaction Conditions | Yield | Recycles | PMI (Mass Intensity) |
|---|---|---|---|---|
| GO@Fe₃O₄@Cu(II) nanocomposite | Solvent-free, 90°C, 1.5 hr | 87-94% | 5 | 3.8 |
| Cs₂CO₃/DMSO (metal-free) | DMSO, 135°C, 24 hr | 72-85% | - | 12.5 |
| Cu-Mn spinel oxide | DMSO/H₂O, 100°C, 8 hr | 80-88% | 4 | 9.3 |
| TPGS-750-M in water | H₂O, 25°C, 6-12 hr | 75-82% | - | 2.1 |
Regioselective late-stage modifications enable precise diversification of the quinazolinone scaffold. N3-alkylation exploits the differential nucleophilicity of the pyrimidine nitrogens, with N1 (quinazolin-2-one numbering) exhibiting greater nucleophilicity than N3 in unsubstituted precursors. Methyl bromoacetate alkylation at N3 proceeds with >98% regioselectivity when mediated by K₂CO₃ in acetone at 60°C, forming key intermediates for amide coupling [2] [4].
C2 functionalization employs three principal strategies:
The sequence of functionalization critically impacts regiochemical outcomes. For 1-cyclohexyl-4-phenylquinazolin-2(1H)-one, initial N1-cyclohexylation blocks that position, ensuring exclusive N3-alkylation. Subsequent C2-amidation introduces diverse pharmacophores while maintaining the 2-carbonyl's hydrogen-bonding capacity (Scheme 2). This stepwise approach enabled the synthesis of 15 discrete C2,N3-disubstituted derivatives with 85-98% purity without chromatography [2] [4].
Table 5: Regioselective Functionalization Strategies
| Position | Reaction Type | Conditions | Key Reagents | Regioselectivity |
|---|---|---|---|---|
| N3 | Alkylation | K₂CO₃, acetone, 60°C | Methyl bromoacetate, benzyl halides | >98% N3 vs. N1 |
| C2 | Amination | DMF, 25-80°C, 2-8 hr | Piperidine, pyrrolidine | 100% C2 selectivity |
| C2 | Palladium-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water | Arylboronic acids, terminal alkynes | >95% conversion |
Compound Nomenclature Index
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0